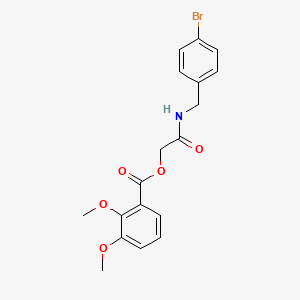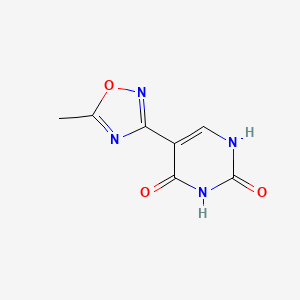
N-(4-methylidenecyclohexyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It was first synthesized in the 1970s and has since been utilized in various fields, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide involves several steps, starting with the preparation of the cyclohexyl and cyclopentane rings. The key steps include:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, including hydrogenation and cyclization.
Introduction of the Methylidene Group: The methylidene group is introduced via a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone.
Formation of the Cyclopentane Ring: The cyclopentane ring is formed through a series of cyclization reactions.
Amidation: The final step involves the reaction of the cyclohexyl and cyclopentane intermediates with an amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce intermediates and form the desired rings.
Wittig Reaction:
Amidation: Using efficient catalysts and solvents to achieve high conversion rates.
化学反应分析
Types of Reactions
N-(4-methylidenecyclohexyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides, amines, or thiols.
Major Products
The major products formed from these reactions include various substituted cyclohexyl and cyclopentane derivatives, which can be further utilized in different applications.
科学研究应用
N-(4-methylidenecyclohexyl)cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological receptors, particularly cannabinoid receptors, to understand its pharmacological effects.
Medicine: Explored for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, modulating various signaling pathways and physiological responses. The primary molecular targets include:
Cannabinoid Receptor 1 (CB1): Involved in the regulation of neurotransmitter release.
Cannabinoid Receptor 2 (CB2): Associated with immune response modulation.
相似化合物的比较
N-(4-methylidenecyclohexyl)cyclopentanecarboxamide is unique compared to other similar compounds due to its specific structural features and pharmacological profile. Similar compounds include:
N-(4-methylcyclohexyl)cyclopentanecarboxamide: Lacks the methylidene group, resulting in different chemical and biological properties.
BI 99179: A potent and selective inhibitor of fatty acid synthase, with a different mechanism of action and applications.
属性
IUPAC Name |
N-(4-methylidenecyclohexyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10-6-8-12(9-7-10)14-13(15)11-4-2-3-5-11/h11-12H,1-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLDPLQMUGOPHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2386773.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2386776.png)

![2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2386778.png)


![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2386781.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386782.png)
![1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole](/img/structure/B2386783.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2386792.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2386793.png)
